3-Butoxyprop-2-enoyl chloride
Description
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Properties
CAS No. |
75945-53-8 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
3-butoxyprop-2-enoyl chloride |
InChI |
InChI=1S/C7H11ClO2/c1-2-3-5-10-6-4-7(8)9/h4,6H,2-3,5H2,1H3 |
InChI Key |
UXWRLYJGSPMVHP-UHFFFAOYSA-N |
SMILES |
CCCCOC=CC(=O)Cl |
Canonical SMILES |
CCCCOC=CC(=O)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The compound undergoes classic acyl chloride reactions due to its electrophilic carbonyl group. Key pathways include:
Conjugate Addition Reactions
The α,β-unsaturated system enables Michael addition and related processes:
Organometallic Additions
-
Grignard Reagents : React at the β-position to form γ,δ-unsaturated ketones after hydrolysis.
-
Organozinc Compounds : Undergo acylation to generate functionalized acrylates .
Silylketene Acetal Reactions
3-Butoxyprop-2-enoyl chloride reacts with silylketene acetals in acetonitrile to yield δ-ethylenic β-keto esters. This reaction proceeds via nucleophilic attack followed by desilylation :
textR₂C=C(OSiR₃)O⁻ + ClCO(CH₂)₂OBu → R₂C(CO₂R')CH₂CO(CH₂)₂OBu
Polymerization and Crosslinking
The compound participates in radical-initiated polymerization:
-
Thermal Polymerization : Forms poly(3-butoxyprop-2-enoate) chains under heat (80–120°C).
-
Photoinitiated Systems : Used in UV-curable coatings with acrylate monomers (e.g., methyl methacrylate) .
Mechanistic Insights
Reactions follow a two-step addition-elimination mechanism :
-
Nucleophilic Attack : A nucleophile (e.g., alcohol, amine) attacks the electrophilic carbonyl carbon.
-
Elimination of HCl : The intermediate tetrahedral structure collapses, ejecting Cl⁻ and regenerating the carbonyl group.
For conjugate additions, the mechanism shifts to 1,4-addition due to the α,β-unsaturated system’s resonance stabilization.
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